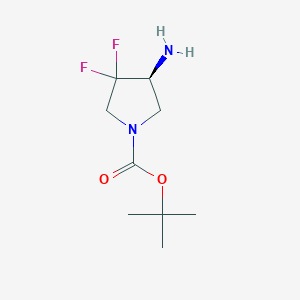

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-4-amino-3,3-difluoropirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico que presenta un grupo terc-butilo, un grupo amino y dos átomos de flúor unidos a un anillo de pirrolidina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común involucra el uso de hidroperóxido de terc-butilo como agente oxidante, que facilita la formación del éster terc-butílico . Otro enfoque implica el uso de terc-butanol y sulfato de magnesio anhidro en presencia de éter dietílico de trifluoruro de boro para producir ésteres terc-butílicos a partir de aminoácidos .

Métodos de producción industrial

La producción industrial de ésteres terc-butílicos a menudo emplea sistemas de microreactores de flujo, que ofrecen un método más eficiente y sostenible en comparación con los procesos tradicionales por lotes . Estos sistemas permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y menor cantidad de residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

(4S)-4-amino-3,3-difluoropirrolidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes como el hidruro de litio y aluminio.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, donde se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Hidroperóxido de terc-butilo, peróxido de hidrógeno.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos difluorados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de pirrolidina sustituidos.

Aplicaciones Científicas De Investigación

(4S)-4-amino-3,3-difluoropirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de (4S)-4-amino-3,3-difluoropirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo terc-butilo puede influir en la comunicación electrónica entre unidades redox, mientras que las unidades amino y difluoropirrolidina pueden participar en diversas reacciones químicas . Los efectos del compuesto se median a través de vías que involucran interacciones nucleofílicas y electrófilas .

Comparación Con Compuestos Similares

Compuestos similares

(4S)-4-amino-3,3-difluoropiperidina-1-carboxilato de terc-butilo: Estructura similar pero con un anillo de piperidina en lugar de un anillo de pirrolidina.

4-[(E)-but-1-en-3-in-1-il]-3-{[terc-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de terc-butilo: Contiene un grupo terc-butilo y se utiliza en la síntesis de productos naturales biológicamente activos.

Singularidad

(4S)-4-amino-3,3-difluoropirrolidina-1-carboxilato de terc-butilo es único debido a su combinación de un grupo terc-butilo, un grupo amino y dos átomos de flúor en un anillo de pirrolidina. Esta estructura única imparte reactividad y estabilidad específicas, lo que la hace valiosa en diversas aplicaciones de investigación e industriales.

Actividad Biológica

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound notable for its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring with two fluorine atoms and an amino group, suggests promising biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 2055043-62-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, particularly in models of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound was shown to reduce the cytotoxic effects of amyloid-beta on astrocytes, enhancing cell viability in the presence of neurotoxic agents.

| Parameter | Value |

|---|---|

| IC50 for β-secretase inhibition | 15.4 nM |

| K_i for acetylcholinesterase | 0.17 μM |

| % Inhibition of Aβ aggregation | 85% at 100 μM |

These findings suggest that the compound may have multi-target effects that could be beneficial in treating Alzheimer's disease and other neurodegenerative conditions.

In Vivo Studies

In vivo investigations using animal models have further elucidated the pharmacokinetics of this compound. The compound exhibited favorable absorption and distribution characteristics, although its bioavailability in the central nervous system requires further optimization.

Case Studies

- Study on Neuroprotection : A study published in Frontiers in Pharmacology explored the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant improvement in cell viability when treated with the compound compared to controls exposed solely to amyloid-beta .

- Pharmacokinetic Analysis : Research conducted to assess the pharmacokinetic profile of this compound revealed a half-life of approximately 80 minutes following intravenous administration in murine models. This suggests moderate retention time within systemic circulation, indicating potential for therapeutic dosing regimens .

Propiedades

Fórmula molecular |

C9H16F2N2O2 |

|---|---|

Peso molecular |

222.23 g/mol |

Nombre IUPAC |

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3/t6-/m0/s1 |

Clave InChI |

DODJSPBKCAGGTQ-LURJTMIESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.